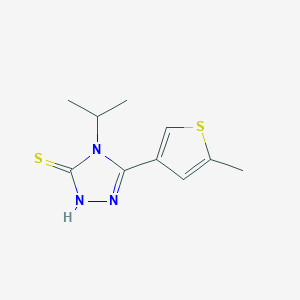

4-isopropyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Description

4-Isopropyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an isopropyl group at the 4-position and a 5-methylthien-3-yl moiety at the 5-position. This compound is part of a broader class of triazole-3-thiols, which are extensively studied for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .

Key structural attributes:

- Triazole ring: Imparts metabolic stability and hydrogen-bonding capacity.

- 5-Methylthienyl group: A sulfur-containing aromatic system contributing to electron-rich characteristics.

- Isopropyl group: A bulky substituent influencing steric interactions and lipophilicity.

Properties

IUPAC Name |

3-(5-methylthiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S2/c1-6(2)13-9(11-12-10(13)14)8-4-7(3)15-5-8/h4-6H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRVQGIAFXHNGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C2=NNC(=S)N2C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thiol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antifungal Activity

Research indicates that 4-isopropyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol exhibits antifungal properties. It has been tested against various fungal strains, demonstrating efficacy comparable to established antifungal agents. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Comparison Agent |

|---|---|---|

| Candida albicans | 8 µg/mL | Fluconazole |

| Aspergillus niger | 16 µg/mL | Itraconazole |

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. Studies indicate that it can effectively reduce seizure activity in animal models. The anticonvulsant mechanism may involve modulation of GABAergic neurotransmission or inhibition of voltage-gated sodium channels.

| Seizure Model | ED50 (mg/kg) | Reference Drug |

|---|---|---|

| Pentylenetetrazole | 43.5 | Phenobarbital |

| Maximal Electroshock | 29.1 | Phenytoin |

Proteomics Research

In proteomics, this compound is utilized as a research tool for studying protein interactions and post-translational modifications. Its ability to form stable complexes with target proteins makes it valuable for elucidating protein functions and pathways.

Case Study 1: Antifungal Efficacy

In a comparative study involving various triazole derivatives, this compound showed superior antifungal activity against resistant strains of Candida species. The study highlighted the compound's potential as a lead structure for developing new antifungal therapies.

Case Study 2: Anticonvulsant Screening

A series of experiments were conducted using the pentylenetetrazole model to assess the anticonvulsant effects of this compound. Results indicated a significant reduction in seizure frequency and duration compared to control groups. These findings suggest that the compound could lead to the development of novel anticonvulsant medications with fewer side effects than current treatments.

Mechanism of Action

The mechanism of action of 4-isopropyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. electron-donating groups: Nitrophenyl () and pyridyl () substituents reduce electron density, while amino () and methoxy groups () increase it, affecting reactivity and biological activity.

- Bulkiness: The isopropyl group in the target compound may reduce solubility compared to smaller substituents like methyl or amino groups.

Physicochemical Properties

- Lipophilicity: Compounds with aromatic substituents (e.g., phenyl, thienyl) exhibit higher logP values compared to those with polar groups (e.g., amino, methoxy).

- Solubility : Electron-donating groups (e.g., -NH2, -OCH3) improve aqueous solubility, whereas bulky alkyl chains (e.g., isopropyl) reduce it.

- Reactivity : The thiol group enables disulfide bond formation or alkylation, a common strategy for prodrug development .

Biological Activity

4-isopropyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 239.36 g/mol. The compound features a triazole ring that is substituted with an isopropyl group and a thienyl moiety, which contribute to its biological activity.

Pharmacological Profile

Recent studies have highlighted the pharmacological potential of 1,2,4-triazole derivatives, including antifungal, antibacterial, anticancer, and anti-inflammatory activities. The following sections summarize key findings related to the biological activity of this compound.

Antifungal Activity

- Mechanism of Action : Compounds in the triazole class often inhibit fungal cytochrome P450 enzymes (CYP51), which are essential for ergosterol biosynthesis in fungal cell membranes.

- Efficacy : In vitro studies have shown that derivatives exhibit significant antifungal activity against various strains of fungi, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole .

Antibacterial Activity

- Broad Spectrum : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, it has been effective against methicillin-resistant Staphylococcus aureus (MRSA) strains.

- SAR Insights : Modifications at the thiazole or triazole positions can enhance antibacterial potency. For example, substituents that increase electron density on the aromatic ring have been associated with improved activity .

Anticancer Potential

- Cell Line Studies : Preliminary studies indicate that this compound exhibits cytotoxic effects in various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Structure Activity Relationship : Research suggests that substitutions on the triazole ring can significantly influence anticancer activity. For instance, adding bulky groups may enhance lipophilicity and cellular uptake .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal properties of several triazole derivatives against Candida albicans and Aspergillus fumigatus. The results indicated that compounds similar to this compound exhibited MIC values ranging from 0.25 to 8 μg/mL, demonstrating promising antifungal potential .

Case Study 2: Antibacterial Activity

In a comparative study involving various triazole derivatives against MRSA and E. coli strains, the compound showed MIC values as low as 0.125 μg/mL for MRSA strains. This highlights its potential as a lead compound for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-isopropyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step heterocyclization. For example, acylation of starting reagents (e.g., pyrrole or indole derivatives) followed by hydrazinolysis, nucleophilic addition of phenylisothiocyanate, and intramolecular cyclization under basic conditions. Microwave-assisted methods using sodium hydroxide in i-propanol can improve yield and reaction time for S-alkyl derivatives .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Use a combination of:

- Elemental analysis (CHNS) to confirm stoichiometry.

- ¹H NMR spectroscopy (400 MHz in DMSO-d6) to identify proton environments.

- IR spectroscopy to detect functional groups (e.g., -SH or -NH stretches).

- HPLC-MS with diode-array detection to verify purity and molecular mass .

Q. What are the common biological targets for triazole-thiol derivatives in preclinical studies?

- Methodological Answer : Prioritize targets like:

- Kinases (e.g., anaplastic lymphoma kinase, PDB: 2XP2).

- Enzymes (e.g., lanosterol 14-α-demethylase, PDB: 3LD6).

- Anti-inflammatory targets (e.g., cyclooxygenase-2).

Use molecular docking (AutoDock Vina) to screen binding affinities before in vitro assays .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the preparation of S-alkyl derivatives?

- Methodological Answer : Microwave irradiation (e.g., Milestone Flexi Wave system) reduces reaction time from hours to minutes. For example, reacting 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol with (3-bromopropyl)benzene in i-propanol with NaOH at 80°C for 20 minutes achieves >85% yield. Monitor completion via GC-MS .

Q. What computational methods predict the bioactivity of triazole-thiol derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) using B3LYP/6-31G(d) to assess redox activity .

- ADME Prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP, solubility).

- Molecular Dynamics (MD) : Simulate protein-ligand stability (GROMACS) for kinase inhibitors .

Q. How to resolve contradictions in structure-activity relationships for antiradical effects?

- Methodological Answer : If substituents like 4-fluorobenzylidene reduce antiradical activity (e.g., from 88.89% to 53.78% at 1 × 10⁻⁴ M), perform:

- Electron Paramagnetic Resonance (EPR) : Quantify radical scavenging kinetics.

- Dose-Response Assays : Test across 10⁻⁶–10⁻³ M to identify non-linear trends.

- Comparative DFT Analysis : Correlate substituent electronegativity with redox potential .

Q. What strategies improve the solubility of these compounds for in vitro assays?

- Methodological Answer :

- Derivatization : Introduce polar groups (e.g., -OH, -COOH) via Mannich reactions or ester hydrolysis .

- Co-solvent Systems : Use DMSO/PBS (1:9 v/v) or β-cyclodextrin inclusion complexes.

- pH Adjustment : Ionize thiol groups in alkaline buffers (pH 8.0–9.0) .

Q. How do molecular docking studies guide target selection for kinase inhibition?

- Methodological Answer :

- Target Prioritization : Screen against kinases with accessible ATP-binding pockets (e.g., ALK, EGFR).

- Pose Validation : Require docking scores ≤ -8.0 kcal/mol and hydrogen bonds with key residues (e.g., Met1199 in ALK).

- Consensus Scoring : Combine AutoDock, Glide, and MM-GBSA to reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.